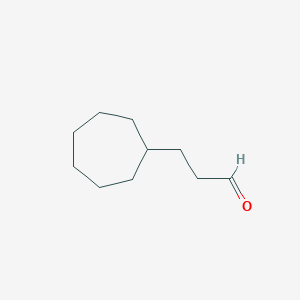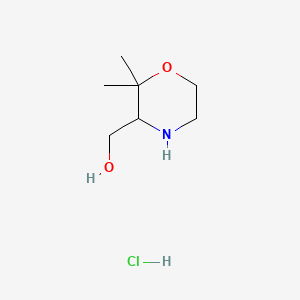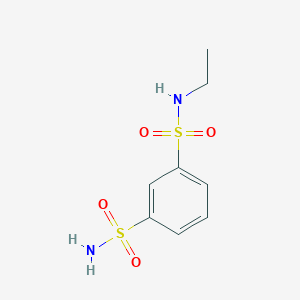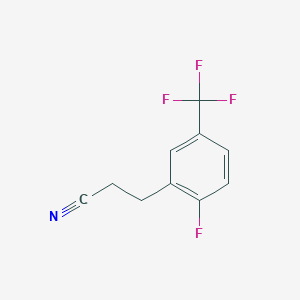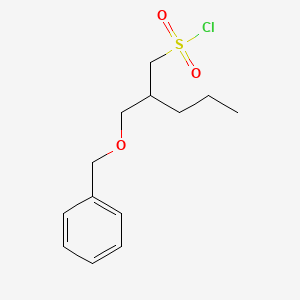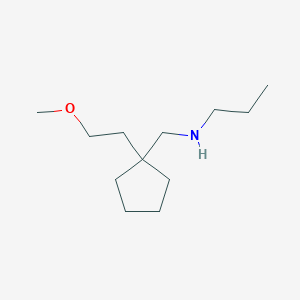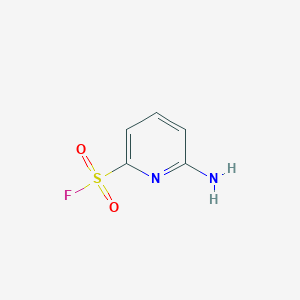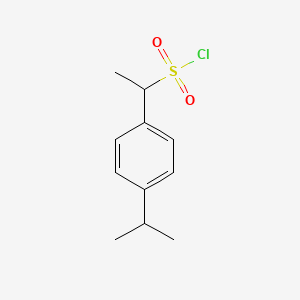
3-Bromonaphthalene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromonaphthalene-1-sulfonamide is an organosulfur compound that features a bromine atom and a sulfonamide group attached to a naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromonaphthalene-1-sulfonamide typically involves the bromination of naphthalene followed by sulfonamide formation. One common method is the photobromination of naphthalene using molecular bromine in the presence of a solvent like carbon tetrachloride (CCl4) under irradiation . The resulting bromonaphthalene can then be reacted with sulfonamide precursors to form the desired compound.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination and sulfonamide formation processes. These methods are optimized for high yield and purity, utilizing efficient reaction conditions and purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Bromonaphthalene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used for nucleophilic substitution reactions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4) are used for these reactions.
Major Products Formed:
Substitution Reactions: Products with different functional groups replacing the bromine atom.
Oxidation and Reduction: Modified sulfonamide derivatives with altered oxidation states
Scientific Research Applications
3-Bromonaphthalene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of 3-Bromonaphthalene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can mimic the structure of certain biological molecules, allowing it to inhibit or modulate specific enzymatic activities. This property makes it a valuable tool in studying enzyme functions and developing enzyme inhibitors .
Comparison with Similar Compounds
Sulfonamides: Compounds with similar sulfonamide groups but different aromatic or aliphatic backbones.
Bromonaphthalenes: Compounds with bromine atoms attached to naphthalene rings but lacking the sulfonamide group.
Properties
Molecular Formula |
C10H8BrNO2S |
|---|---|
Molecular Weight |
286.15 g/mol |
IUPAC Name |
3-bromonaphthalene-1-sulfonamide |
InChI |
InChI=1S/C10H8BrNO2S/c11-8-5-7-3-1-2-4-9(7)10(6-8)15(12,13)14/h1-6H,(H2,12,13,14) |
InChI Key |
NUAVINNNRWFAKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2S(=O)(=O)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-(Aminomethyl)cyclohexyl)-5-methylbenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B13523357.png)
![6-Bromo-8-(1,1,2,2,2-pentafluoroethyl)-[1,2,3,4]tetrazolo[1,5-a]pyridine](/img/structure/B13523374.png)
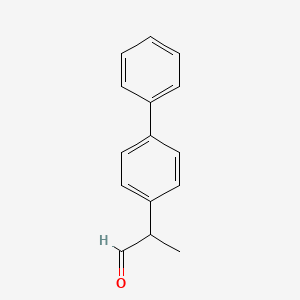
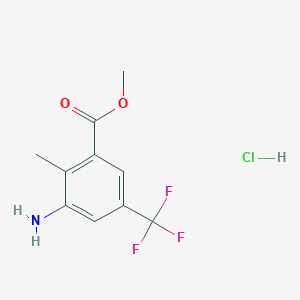
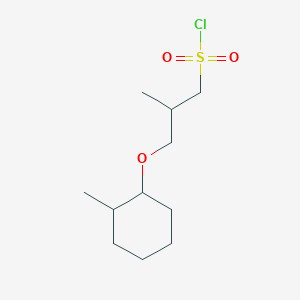
![2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}acetonitrile](/img/structure/B13523397.png)
